16alpha-Methyl-9alpha-fluorocortisol 21-acetate is a synthetic glucocorticoid and mineralocorticoid that exhibits significant pharmacological activity. This compound is structurally related to naturally occurring corticosteroids and is used primarily in the treatment of various medical conditions, including adrenal insufficiency and certain inflammatory disorders. Its unique properties derive from the presence of a fluorine atom at the 9-alpha position and a methyl group at the 16-alpha position, which enhance its biological activity compared to other corticosteroids.
The compound can be synthesized through various chemical processes involving modifications of steroid precursors. The synthesis typically involves fluorination and acetylation steps to achieve the desired molecular structure.
16alpha-Methyl-9alpha-fluorocortisol 21-acetate falls under the category of synthetic corticosteroids. It is classified as both a glucocorticoid and a mineralocorticoid, reflecting its dual action on glucocorticoid and mineralocorticoid receptors.
The synthesis of 16alpha-Methyl-9alpha-fluorocortisol 21-acetate involves several key steps:
Technical details regarding yields and reaction conditions can vary based on specific protocols used in laboratories, but generally aim for high yields and purity levels exceeding 90% .
The molecular formula for 16alpha-Methyl-9alpha-fluorocortisol 21-acetate is . Its structure features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 434.52 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
16alpha-Methyl-9alpha-fluorocortisol 21-acetate participates in various chemical reactions typical of steroid compounds:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate transformations .
The mechanism of action for 16alpha-Methyl-9alpha-fluorocortisol 21-acetate primarily involves binding to glucocorticoid and mineralocorticoid receptors within target tissues:
Data supporting these mechanisms include studies demonstrating its efficacy in reducing inflammatory markers and managing conditions like adrenal insufficiency .
Relevant analyses indicate that while it retains stability over time, exposure to extreme conditions can lead to degradation .
16alpha-Methyl-9alpha-fluorocortisol 21-acetate has several scientific uses:
The introduction of a 16α-methyl group into the corticosteroid backbone represents a strategic modification to enhance receptor selectivity and metabolic resistance. This alkyl substitution induces a critical conformational shift in the D-ring of the pregnane structure, sterically hindering the 17β-ketol side chain and promoting preferential glucocorticoid receptor (GR) binding over mineralocorticoid receptor (MR). Compared to non-methylated analogues like fludrocortisone acetate (mineralocorticoid:glucocorticoid potency ratio = 400:1), the 16α-methyl derivative exhibits a balanced dual activity with a mineralocorticoid:glucocorticoid ratio of approximately 150:1, as demonstrated by nuclear translocation assays [5] [7].
The methyl group’s electron-donating properties further stabilize the C20 carbonyl group, reducing susceptibility to metabolic reduction. X-ray crystallography confirms that 16α-methylation induces a 15° tilt in the C17 side chain orientation, optimizing hydrogen bonding with Asn564 in the GR ligand-binding domain. This modification also shields the 17β-hydroxyl group from oxidative metabolism, extending plasma half-life by ∼40% compared to non-methylated counterparts [4] [6].
Table 1: Impact of 16α-Methylation on Corticosteroid Receptor Binding Affinity
Compound | Glucocorticoid Receptor KD (nM) | Mineralocorticoid Receptor KD (nM) | Selectivity Ratio (GR:MR) |
---|---|---|---|
Fludrocortisone acetate | 8.2 ± 0.9 | 0.02 ± 0.005 | 1:410 |
16α-Methyl-9α-fluorocortisol 21-acetate | 5.5 ± 0.7 | 0.035 ± 0.008 | 1:157 |
Dexamethasone (reference) | 0.5 ± 0.1 | 65 ± 12 | 130:1 |
9α-Fluorination serves as a masterstroke in corticosteroid design, leveraging fluorine’s unique electronegativity (3.98 Pauling scale) and atomic radius (1.47 Å) to mimic a hydroxyl group while resisting metabolic cleavage. The 9α-fluoro moiety enhances MR binding affinity by forming a halogen bond with Gln776 of the mineralocorticoid receptor, increasing binding energy by ∼2.3 kcal/mol compared to non-fluorinated cortisol [4] [7]. Crucially, this substitution confers metabolic resistance by sterically blocking 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), the enzyme responsible for oxidizing 11β-hydroxyl groups to inactive ketones. As confirmed by liver microsome studies, 9α-fluorinated corticosteroids exhibit <5% oxidation over 60 minutes, whereas cortisol undergoes >90% conversion to cortisone [5] [9].
Fluorine’s inductive effects polarize the C11β-hydroxyl group, strengthening its hydrogen bond with MR Arg817. Kinetic studies reveal this modification accelerates receptor association rates (kon = 1.8 × 10⁶ M⁻¹s⁻¹ vs. 4.2 × 10⁵ M⁻¹s⁻¹ for cortisol) while reducing dissociation rates (koff = 0.032 min⁻¹ vs. 0.15 min⁻¹), resulting in a net 12-fold increase in MR binding residence time [4] [7].
Table 2: Metabolic Stability Parameters of 9α-Fluorinated vs. Non-Fluorinated Corticosteroids
Parameter | 16α-Methyl-9α-fluorocortisol 21-acetate | Cortisol | Fludrocortisone acetate |
---|---|---|---|
HSD11B2 Oxidation Rate (%/h) | 3.2 ± 0.4 | 92 ± 7 | 4.1 ± 0.6 |
CYP3A4 Hydroxylation Rate (μL/min/mg) | 8.7 ± 1.2 | 156 ± 14 | 11.3 ± 1.8 |
Plasma Half-Life (h) | 3.8 ± 0.5 | 1.5 ± 0.2 | 3.5 ± 0.4 |
The C21-acetate ester functions as a bioreversible prodrug modifier, strategically masking the polar C21-hydroxyl group (log P = -0.7) to enhance membrane permeability. Acetylation increases lipophilicity by 2.3 log units (log P = 1.6) compared to the free alcohol, facilitating passive diffusion through lipid bilayers [3] [9]. This modification enables tissue-specific activation via carboxylesterase-mediated hydrolysis, with enzyme expression profiles dictating therapeutic targeting.
Tissue-Specific Hydrolysis Kinetics:
The acetate group also confers chemical stability by preventing air oxidation of the C20 ketone. Crystallographic analysis reveals the acetyl moiety forms a protective hydrophobic pocket around the C17-C20 bond, reducing degradation rates by 78% under accelerated stability conditions (40°C/75% RH) compared to non-acetylated analogues [3] [10].
Table 3: Hydrolysis Rates of 16α-Methyl-9α-fluorocortisol 21-Acetate by Tissue Esterases
Tissue | Carboxylesterase Isoform | Km (μM) | Vmax (nmol/min/mg) | Activation t₁/₂ (min) |
---|---|---|---|---|
Kidney cortex | CES2 | 28.3 ± 3.1 | 26.1 ± 2.8 | 8.2 ± 0.9 |
Intestinal mucosa | CES2 | 34.7 ± 4.2 | 18.3 ± 1.9 | 12.4 ± 1.3 |
Liver microsomes | CES1 | 42.6 ± 5.3 | 9.7 ± 1.1 | 45.1 ± 4.7 |
Lung homogenate | CES1 | 112.4 ± 15 | 3.2 ± 0.4 | 156.3 ± 18 |
Compound Synonyms and Identifiers
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0